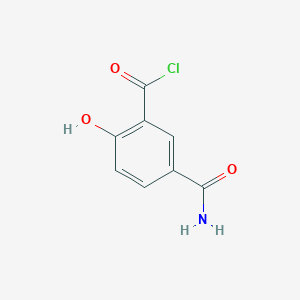
5-Carbamoyl-2-hydroxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoyl-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxyl group (–OH) attached to a benzene ring, along with a chloride substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-hydroxybenzoyl chloride typically involves the reaction of 5-carbamoyl-2-hydroxybenzoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 5-Carbamoyl-2-hydroxybenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
The general reaction can be represented as: [ \text{5-Carbamoyl-2-hydroxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Carbamoyl-2-hydroxybenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield 5-carbamoyl-2-hydroxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
5-Carbamoyl-2-hydroxybenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Carbamoyl-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Carbamoyl-2-hydroxybenzoic acid: The precursor to 5-Carbamoyl-2-hydroxybenzoyl chloride.
2-Hydroxybenzoyl chloride: Lacks the carbamoyl group but shares similar reactivity.
5-Carbamoylbenzoyl chloride: Lacks the hydroxyl group but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
60795-46-2 |
|---|---|
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
5-carbamoyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-7(12)5-3-4(8(10)13)1-2-6(5)11/h1-3,11H,(H2,10,13) |
Clave InChI |
BWIPNDLSCKBUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)C(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



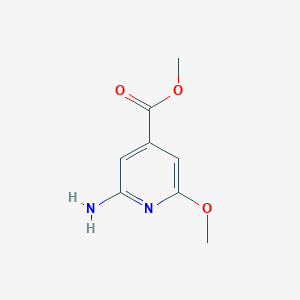
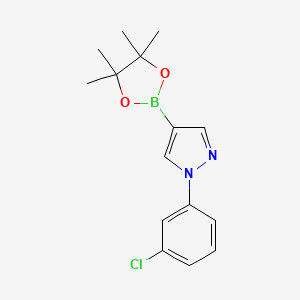
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)


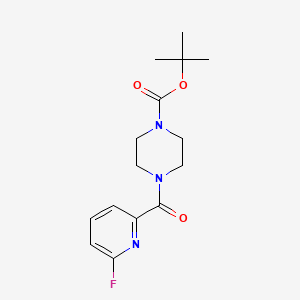
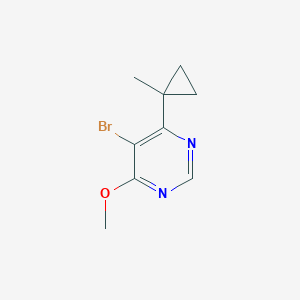
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
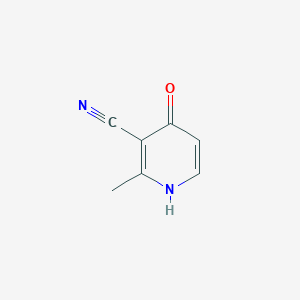

![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
